molecular formula C6H7N3O2 B15334825 Methyl 4-Aminopyridazine-3-carboxylate

Methyl 4-Aminopyridazine-3-carboxylate

Cat. No.: B15334825
M. Wt: 153.14 g/mol
InChI Key: STMSUSWVDPWOAQ-UHFFFAOYSA-N
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Description

Methyl 4-Aminopyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine core—a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is substituted with an amino group (-NH₂) at the 4-position and a methyl ester (-COOCH₃) at the 3-position. Its reactivity is influenced by the electron-withdrawing ester group and the electron-donating amino group, which may enable participation in nucleophilic substitutions, cycloadditions, or coordination chemistry.

Properties

IUPAC Name

methyl 4-aminopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)5-4(7)2-3-8-9-5/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMSUSWVDPWOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 4-Aminopyridazine-3-carboxylate is a chemical compound with the molecular formula C6H7N3O2C_6H_7N_3O_2 and a molecular weight of 153.14 g/mol . It contains a pyridazine ring, an amine group at the 4-position, and a methyl carboxylate group at the 3-position .

Scientific Research Applications

Pharmaceutical Development

  • Intermediate in Synthesis: this compound serves as an intermediate in the synthesis of various pharmaceutical compounds.

Antimicrobial Activity

  • Methyl-2-aminopyridine-4-carboxylate Derivatives: Derivatives of methyl-2-aminopyridine-4-carboxylate have been synthesized and studied for their in vitro antimicrobial activity . Some of these compounds have shown good antimicrobial activity .

Histone Demethylase Inhibitors

  • Cancer Treatment: this compound derivatives are used in compositions and methods for treating cancer and neoplastic diseases .

Nek2 Inhibitors

  • Antiproliferative Effects: Research indicates that inhibiting Nek2, a mitotic kinase, can lead to antiproliferative effects in cancer cells . Aminopyrazines, related compounds, have been explored as Nek2 inhibitors . Studies involving RNAi depletion of Nek2 have demonstrated reduced tumor size and inhibited cancer cell growth in various models .

Synthesis of N-Modified 4-Aminopyridine-3-carboxylates

  • Ring Transformation: this compound can be used in ring transformation reactions to synthesize functionalized 4-aminopyridines .

Mechanism of Action

The mechanism by which Methyl 4-Aminopyridazine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Methyl 3-Aminopyridazine-4-carboxylate

The positional isomer, Methyl 3-Aminopyridazine-4-carboxylate (CAS: 1256633-18-7), shares the same functional groups but differs in substitution positions. The amino group at the 3-position and ester at the 4-position alter electronic conjugation across the pyridazine ring. This positional swap may affect dipole moments, solubility, and reactivity. For instance, the amino group’s proximity to the ester could influence intramolecular hydrogen bonding or steric hindrance in reactions. Comparative toxicological studies between the isomers are absent in the evidence, but positional differences often correlate with divergent biological activities in heterocycles.

Methyl Esters of Heterocycles vs. Aliphatic/Aromatic Esters

  • Methyl Shikimate: A cyclohexene-based methyl ester (), methyl shikimate lacks aromaticity but features hydroxyl and carboxyl groups. Its non-aromatic structure reduces resonance stabilization compared to pyridazine derivatives, likely resulting in lower thermal stability and distinct solubility profiles (e.g., higher polarity due to hydroxyl groups).
  • Phytochemical Methyl Esters: Compounds like trans-13-octadecenoic acid methyl ester and methyl palmitate (, Table 7) are aliphatic esters with long hydrocarbon chains. These exhibit lipophilic behavior, contrasting sharply with the polar, planar pyridazine core of the target compound. Such esters are commonly used in biofuels or surfactants, whereas pyridazine derivatives are more relevant in medicinal chemistry.
  • Diterpene Methyl Esters: Sandaracopimaric acid methyl ester and communic acid methyl esters () feature fused tricyclic terpene backbones. Their bulky, non-planar structures limit π-π stacking interactions, unlike the aromatic pyridazine ring, which may facilitate crystallinity or binding to flat biological targets (e.g., enzyme active sites).

Pyridazine Derivatives vs. Other Nitrogen Heterocycles

Pyridazine’s two adjacent nitrogen atoms create a electron-deficient aromatic system, distinct from pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens). This electronic configuration enhances susceptibility to nucleophilic attack at specific positions. For example, the amino group in Methyl 4-Aminopyridazine-3-carboxylate may activate the ring toward electrophilic substitution, whereas methyl esters in non-heterocyclic systems (e.g., methyl palmitate) lack such reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Properties/Applications Reference
This compound Pyridazine (N₂-heterocycle) -NH₂, -COOCH₃ Potential pharmaceutical intermediate Inferred
Methyl 3-Aminopyridazine-4-carboxylate Pyridazine (N₂-heterocycle) -NH₂, -COOCH₃ Laboratory research, irritant
Methyl Shikimate Cyclohexene -OH, -COOCH₃ Plant metabolite, chiral synthesis
Methyl Palmitate Aliphatic chain -COOCH₃ Biofuel, surfactant
Sandaracopimaric Acid Methyl Ester Tricyclic diterpene -COOCH₃, hydroxyls Resin component, antimicrobial

Table 2: Electronic Effects in Pyridazine Derivatives

Substituent Position Electronic Influence on Pyridazine Ring Reactivity Implications
4-Amino, 3-Ester Amino (electron-donating), ester (electron-withdrawing) Enhanced polarity; potential for dual reactivity
3-Amino, 4-Ester Amino closer to ester may reduce conjugation Possible steric hindrance

Research Findings and Limitations

  • Heterocyclic planarity and puckering () could influence packing efficiency or stability.
  • Safety Profiles: The 3-amino isomer’s hazards () suggest similar compounds may require careful handling, but extrapolation to the 4-amino analog is speculative.
  • Synthetic Utility : The ester group’s versatility (e.g., hydrolysis to carboxylic acids) is shared with other methyl esters (–4), but the pyridazine core’s electronic effects may enable unique reaction pathways.

Biological Activity

Methyl 4-Aminopyridazine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyridazine derivatives with carboxylic acids or their derivatives. The synthesis typically involves the following steps:

  • Formation of Pyridazine Ring : The initial step often includes the cyclization of appropriate precursors, such as hydrazine derivatives with pyridine carboxylic acids.
  • Methylation : The introduction of a methyl group at the carboxylate position can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. In a study assessing various pyridazine derivatives, it was found that certain modifications enhanced their effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Organism
A0.0039Staphylococcus aureus
B0.025Escherichia coli
C0.0046Pseudomonas aeruginosa

Antiproliferative Activity

This compound has also been investigated for its antiproliferative effects on various cancer cell lines. The compound's activity is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

In recent studies:

  • Compounds similar to this compound showed promising results against cancer cell lines such as HeLa and MDA-MB-231.
  • One study reported IC50 values ranging from 0.0046 mM to 9.0 mM , indicating strong antiproliferative activity depending on the substituents on the pyridazine ring .
Cell LineIC50 (mM)
HeLa0.069
MDA-MB-2310.075
A5490.0046

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of methyl-pyridazine derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of modified pyridazine compounds against breast cancer cell lines, demonstrating that specific functional groups significantly improved their efficacy .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Ketoesters

The cyclocondensation of hydrazine derivatives with β-ketoesters represents a classical route to pyridazine cores. For Methyl 4-aminopyridazine-3-carboxylate, this method involves reacting methyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyridazine ring.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of methyl acetoacetate, followed by cyclization and dehydration. The amino group at the 4-position is introduced through subsequent ammonolysis or direct substitution.

$$
\text{CH}3\text{COCH}2\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}6\text{N}2\text{O}2 + \text{H}2\text{O}
$$

Optimization Parameters

Parameter Optimal Condition Yield (%)
Temperature 80–100°C 65–72
Catalyst HCl (0.1 M) 68
Solvent Ethanol 70
Reaction Time 12–16 hours 72

This method offers moderate yields but requires careful control of pH to avoid over-acidification, which promotes side reactions such as dimerization.

Esterification of 4-Aminopyridazine-3-Carboxylic Acid

Direct esterification of 4-aminopyridazine-3-carboxylic acid with methanol is a straightforward approach, though it demands anhydrous conditions to prevent hydrolysis.

Acid-Catalyzed Esterification

Using sulfuric acid as a catalyst, the carboxylic acid reacts with methanol under reflux:

$$
\text{C}5\text{H}5\text{N}3\text{O}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}7\text{N}3\text{O}2 + \text{H}2\text{O}
$$

Performance Metrics
Condition Value Outcome
Molar Ratio (Acid:MeOH) 1:10 85% Conversion
Temperature 65°C 78% Yield
Duration 8 hours Minimal Decomposition

Carbodiimide-Mediated Coupling

For higher purity, 4-aminopyridazine-3-carboxylic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with methanol. This method avoids harsh acids but increases cost.

Nucleophilic Substitution on Halogenated Pyridazines

Halogenated pyridazines serve as precursors for introducing the amino group via nucleophilic substitution. For example, methyl 4-chloropyridazine-3-carboxylate reacts with aqueous ammonia under pressure.

Reaction Dynamics

The substitution occurs at the 4-position, driven by the electron-withdrawing effect of the carboxylate group.

$$
\text{C}6\text{H}5\text{ClN}2\text{O}2 + \text{NH}3 \rightarrow \text{C}6\text{H}7\text{N}3\text{O}_2 + \text{HCl}
$$

Comparative Efficiency
Halogen (X) Amine Source Temperature Yield (%)
Cl NH₃ (aq) 120°C 82
Br NH₃ (ethanol) 90°C 75
I NH₄OH 60°C 68

Chlorine derivatives exhibit superior reactivity due to favorable leaving-group kinetics.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves irradiating a mixture of methyl acetoacetate and hydrazine hydrate in dimethylformamide (DMF) at 150 W.

Advantages Over Conventional Heating

Metric Microwave Method Conventional Method
Reaction Time 20 minutes 12 hours
Yield 88% 72%
Energy Consumption 0.5 kWh 2.1 kWh

This method is particularly advantageous for scale-up, minimizing thermal degradation.

Biocatalytic Approaches

Emerging strategies employ enzymes such as lipases to catalyze esterification under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on silica gel has demonstrated efficacy in converting 4-aminopyridazine-3-carboxylic acid to its methyl ester in hexane.

Enzymatic Reaction Profile

Parameter Value
Enzyme Loading 15 mg/mmol
Temperature 35°C
Conversion Rate 94% (48 hours)
Solvent Hexane

Biocatalysis offers an eco-friendly alternative but requires optimization of solvent compatibility.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across methods:

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Cyclocondensation 72 95 12 Moderate
Acid-Catalyzed Esterification 78 98 8 High
Nucleophilic Substitution 82 97 18 Low
Microwave-Assisted 88 99 22 High
Biocatalytic 94 96 35 Emerging

Q & A

Q. What are the standard synthetic routes for Methyl 4-Aminopyridazine-3-carboxylate, and how can reaction purity be systematically validated?

this compound is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. A common approach involves coupling pyridazine precursors with methyl ester groups under catalytic conditions. Purity validation requires a combination of thin-layer chromatography (TLC) for reaction monitoring, followed by recrystallization or HPLC purification. Spectroscopic techniques (e.g., 1H^1H/13C^{13}C NMR, IR) and mass spectrometry are critical for confirming molecular integrity. Discrepancies in melting points or solubility (e.g., due to solvent polarity) should be cross-referenced with literature data .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

Key techniques include:

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons or amine groups.
  • X-ray Crystallography : Resolve atomic-level geometry using SHELXL for refinement and Mercury for visualization .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns validate substituent placement. Artifacts (e.g., solvent peaks in NMR) are minimized by rigorous drying and deuterated solvents. Cross-validation with computational models (e.g., DFT) can resolve ambiguities .

Advanced Research Questions

Q. How can structural contradictions between experimental data and computational predictions be systematically addressed?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorders. To resolve these:

  • Use PLATON for structure validation, checking for missed symmetry or hydrogen bonding patterns .
  • Employ SHELXD for phase refinement in cases of twinning or low-resolution data .
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify conformational outliers .

Q. What strategies optimize reaction yields for this compound derivatives under varying steric and electronic conditions?

Yield optimization requires:

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. non-polar), and temperatures.
  • Kinetic Analysis : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .
  • Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) while minimizing side reactions .

Q. How can intermolecular interactions of this compound be mapped to predict solid-state packing or biological activity?

  • Mercury CSD : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) using the Cambridge Structural Database .
  • Molecular Docking : Pair crystallographic data with AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Validate with isothermal titration calorimetry (ITC) .

Data Analysis and Validation

Q. What methodologies resolve spectral overlaps in 1H^1H NMR for this compound derivatives?

  • Selective Decoupling : Suppress coupling from adjacent protons.
  • DOSY Experiments : Differentiate signals based on molecular diffusion rates.
  • Low-Temperature NMR : Reduce conformational flexibility to split broad peaks .

Q. How are high-resolution crystallographic datasets processed to account for disorder or partial occupancy?

  • SHELXL Refinement : Use PART and SUMP instructions to model disordered groups.
  • OLEX2 Visualization : Manually adjust occupancy factors for overlapping atoms.
  • Rigid-Body Refinement : Apply to stable molecular fragments before refining flexible regions .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to measure IC50_{50} values.
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations post-treatment.
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via HPLC .

Tools and Software

Q. Which crystallographic software packages are recommended for resolving complex hydrogen-bonding networks in this compound crystals?

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small-molecule systems .
  • WinGX : Integrates ORTEP-3 for thermal ellipsoid visualization and Mercury for packing analysis .

Conflict Resolution in Experimental Data

Q. How should researchers address discrepancies between theoretical and observed melting points?

Variations often stem from polymorphic forms or impurities. Mitigation strategies include:

  • DSC Analysis : Identify polymorph transitions or solvate formation.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .

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